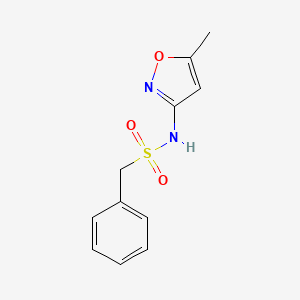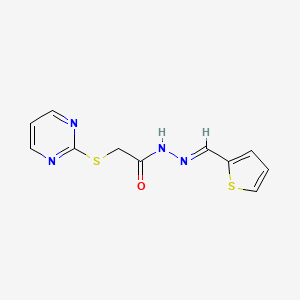![molecular formula C19H14O6 B5516364 {4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions to achieve the desired molecular structure. While the specific synthesis route for this compound is not detailed in the provided literature, similar compounds have been synthesized through reactions involving key precursors such as salicylaldehyde, various phenoxy)acetic acid hydrazides, and metal complexes in methanol or other solvents. These procedures underline the complexity and precision required in the synthesis of such compounds (Xiao-qiang He, 2013; V. Ram & A. Goel, 1996).
Molecular Structure Analysis
The molecular structure of organic compounds is pivotal in determining their chemical behavior and interaction with other molecules. Studies involving compounds with similar structural frameworks, such as dioxomolybdenum(VI) complexes and methoxyphenylacetic acid derivatives, reveal intricate details about molecular configurations, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the compound’s reactivity and potential applications (I. Guzei et al., 2010; Luke Nye et al., 2013).
Chemical Reactions and Properties
The chemical properties of a compound like "{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid" are influenced by its functional groups and molecular structure. For example, the presence of methoxy and acetic acid groups can facilitate various chemical reactions, including esterification, condensation, and complexation with metals, indicating a broad spectrum of chemical reactivity (E. J. O'reilly et al., 1987; R. Brown et al., 1987).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are essential for their handling and application in various domains. These properties are determined by the compound’s molecular structure and interactions. Studies on similar compounds highlight the importance of molecular symmetry, hydrogen bonding, and crystal packing in defining the physical properties, including the crystalline form and solubility characteristics (C. Amengor et al., 2022; A. Choudhury & T. Row, 2002).
Chemical Properties Analysis
The chemical properties of "this compound" can be elucidated through its reactivity towards various reagents and conditions. The compound's functional groups, such as the dioxo-indenylidene and methoxyphenoxy groups, play a crucial role in its chemical behavior, including its acidity, reactivity in condensation reactions, and potential to form complexes with metals, underscoring its versatile chemical nature (M. Noolvi et al., 2016; T. Baul et al., 2002).
Aplicaciones Científicas De Investigación
Fluorogenic Labeling for HPLC Analysis
The methyl ester of a similar complex compound has been used as a fluorogenic labeling reagent for the high-performance liquid chromatography (HPLC) analysis of biologically important thiols, demonstrating selective and rapid reactions with thiols to give fluorescent adducts. This method has applications in the determination of compounds like L-cysteine and mesna in pharmaceutical formulations, showcasing the utility of such compounds in analytical chemistry and drug analysis (Gatti et al., 1990).
Synthesis and Structure of Complex Molecules
Another study focused on the novel aggregation and synthesis of complex molecules, including a dioxomolybdenum(VI) complex, highlighting the compound's structural and coordination chemistry. This research underscores the potential of such compounds in the field of inorganic and metal-organic chemistry, providing a basis for developing new materials with unique properties (Xiao-qiang He, 2013).
Natural Product Isolation and Antimicrobial Activity
In a different context, phenylacetic acid derivatives have been isolated from the culture of Curvularia lunata, highlighting the potential of such compounds in discovering new natural products with possible antimicrobial activities. This work exemplifies the importance of exploring chemical compounds derived from natural sources for potential therapeutic uses (Varma et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[(1,3-dioxoinden-2-ylidene)methyl]-2-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-24-16-9-11(6-7-15(16)25-10-17(20)21)8-14-18(22)12-4-2-3-5-13(12)19(14)23/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOCXHAEYSIWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)
![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)


![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)

![1-[5-(4-methoxyphenyl)-2-furoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5516392.png)
![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)